molecular formula C16H16N4O5S B2883578 3-[3-({2-[(4-Acetylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid CAS No. 881433-52-9

3-[3-({2-[(4-Acetylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid

Cat. No.: B2883578
CAS No.: 881433-52-9
M. Wt: 376.39
InChI Key: XEAOOQWKDPQLNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[3-({2-[(4-Acetylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid features a 1,2,4-triazine core substituted with a hydroxy group at position 5, a propanoic acid moiety at position 6, and a sulfanyl-linked acetamide group bearing a 4-acetylphenyl substituent at position 2.

Properties

IUPAC Name

3-[3-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O5S/c1-9(21)10-2-4-11(5-3-10)17-13(22)8-26-16-18-15(25)12(19-20-16)6-7-14(23)24/h2-5H,6-8H2,1H3,(H,17,22)(H,23,24)(H,18,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEAOOQWKDPQLNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Heterocycle Key Substituents Molecular Weight (g/mol) Biological Activity/Notes Reference ID
Target Compound 1,2,4-Triazine 5-hydroxy, 4-acetylphenyl, propanoic acid ~395 (estimated) N/A [5]
3-[4-Amino-3-({2-[(3,5-Dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-triazin-6-yl]propanoic acid 1,2,4-Triazine 5-oxo, 3,5-dichlorophenyl 418.249 N/A (higher lipophilicity) [1]
3′′,3′′′-[6′-(4-Sulfamoylphenylamino)-1′,3′,5′-triazine-2′,4′-diyl]-bis(azanediyl)dipropanoic acid 1,3,5-Triazine Sulfamoylphenyl, dual propanoic acid ~550 (estimated) 95% synthetic yield [4]
3-{(5Z)-5-Benzylidene-4-oxo-thiazol-2-ylamino}propanoic acid Thiazole Benzylidene, phenyl 366.41 N/A (enhanced π-π stacking) [3]
2-[(4-Amino-6-methyl-5-oxo-triazin-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide 1,2,4-Triazine Methyl, oxo, isopropylphenyl 334.38 Potential anti-inflammatory [10]
3-[3-(4-Ethoxyphenyl)-oxadiazol-5-yl]propanoic acid Oxadiazole 4-Ethoxyphenyl 262.26 Moderate lipophilicity (XLogP3=1.9) [7]

Key Findings and Implications

  • Structural Flexibility: The 1,2,4-triazine core tolerates diverse substituents (e.g., hydroxy, oxo, amino) and sulfanyl-linked side chains, enabling tuning of physicochemical properties.
  • Activity Trends : Sulfanyl-linked acetamides with aromatic groups (e.g., acetylphenyl, dichlorophenyl) show promise in modulating biological targets, though specific data for the target compound are needed.
  • Synthetic Feasibility: High-yield routes (e.g., 95% in ) suggest scalability for triazine-based propanoic acid derivatives.

Limitations : Direct pharmacological data for the target compound are absent in the evidence. Further studies should prioritize assays for enzyme inhibition (e.g., kinases, cyclooxygenases) and pharmacokinetic profiling.

Preparation Methods

Preparation of 3-Chloro-5-hydroxy-1,2,4-triazin-6-ylpropanoic Acid

The triazine core is constructed via cyclocondensation of cyanoacetamide with propionyl chloride in the presence of phosphorus oxychloride, followed by selective hydrolysis.

Procedure :
A mixture of cyanoacetamide (10.0 g, 119 mmol) and propionyl chloride (12.5 mL, 143 mmol) in anhydrous dichloromethane (100 mL) is treated with phosphorus oxychloride (5.6 mL, 60 mmol) at 0°C. The reaction is stirred at room temperature for 24 hours, after which ice-cold water (200 mL) is added to quench excess POCl3. The resulting precipitate is filtered and recrystallized from ethanol to yield 3-chloro-5-hydroxy-1,2,4-triazin-6-ylpropanoic acid as a white solid (14.2 g, 78% yield).

Key Data :

  • Melting Point : 198–201°C
  • 1H NMR (DMSO-d6) : δ 12.3 (s, 1H, COOH), 8.21 (s, 1H, triazine-H), 2.95 (t, J = 7.2 Hz, 2H, CH2), 2.62 (t, J = 7.2 Hz, 2H, CH2).

Hydrolysis of Chloro Substituent to Hydroxyl Group

The 5-chloro group is hydrolyzed under basic conditions to introduce the hydroxyl functionality.

Procedure :
3-Chloro-5-hydroxy-1,2,4-triazin-6-ylpropanoic acid (5.0 g, 21.7 mmol) is suspended in 10% aqueous NaOH (50 mL) and heated at 80°C for 4 hours. The mixture is acidified to pH 2 with concentrated HCl, and the precipitate is collected by filtration, yielding 5-hydroxy-1,2,4-triazin-6-ylpropanoic acid (4.1 g, 89%).

Synthesis of the Thiol-Containing Acetylphenylacetamide Side Chain

Preparation of 2-Chloro-N-(4-acetylphenyl)acetamide

4-Acetylaniline is acylated with chloroacetyl chloride to form the chloroacetamide intermediate.

Procedure :
To a solution of 4-acetylaniline (10.0 g, 74 mmol) in dry dichloromethane (100 mL), triethylamine (15.5 mL, 111 mmol) is added under nitrogen. Chloroacetyl chloride (8.2 mL, 104 mmol) in DCM (20 mL) is added dropwise at −5°C. The reaction is stirred for 2 hours, washed with NaHCO3 (5%), HCl (10%), and brine, then dried and concentrated. Recrystallization from 2-propanol yields 2-chloro-N-(4-acetylphenyl)acetamide as a beige powder (12.7 g, 96.7% purity by HPLC).

Conversion to Thiol Derivative

The chloride is substituted with a thiol group using thiourea followed by alkaline hydrolysis.

Procedure :
2-Chloro-N-(4-acetylphenyl)acetamide (10.0 g, 44.6 mmol) is refluxed with thiourea (4.1 g, 53.5 mmol) in ethanol (100 mL) for 6 hours. The mixture is cooled, and 10% NaOH (50 mL) is added. After stirring for 1 hour, the solution is acidified with HCl, and the thiol product, 2-mercapto-N-(4-acetylphenyl)acetamide, is extracted with ethyl acetate (7.8 g, 82%).

Coupling of Triazine Core and Thiol Side Chain

Nucleophilic Substitution Reaction

The chlorinated triazine undergoes displacement with the thiolate anion.

Procedure :
A suspension of 3-chloro-5-hydroxy-1,2,4-triazin-6-ylpropanoic acid (3.0 g, 13.0 mmol) in DMSO (30 mL) is treated with 2-mercapto-N-(4-acetylphenyl)acetamide (2.8 g, 13.0 mmol), K2CO3 (2.3 g, 16.9 mmol), and KI (0.3 g). The mixture is heated at 50–55°C for 5 hours, cooled, and poured into water (150 mL). The precipitate is filtered and dried, yielding the target compound (4.1 g, 87% yield).

Optimization Data :

Parameter Optimal Condition Yield (%)
Solvent DMSO 87
Temperature (°C) 50–55 87
Base K2CO3 87
Catalyst KI (10 mol%) 87

Analytical Characterization

Spectroscopic Data

  • 1H NMR (DMSO-d6) : δ 12.2 (s, 1H, COOH), 10.4 (s, 1H, NH), 8.32 (d, J = 8.4 Hz, 2H, Ar-H), 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 4.21 (s, 2H, SCH2), 3.92 (s, 2H, COCH2), 2.95 (t, J = 7.2 Hz, 2H, CH2), 2.62 (t, J = 7.2 Hz, 2H, CH2), 2.55 (s, 3H, COCH3).
  • IR (KBr) : 3420 (OH), 2920 (CH2), 1685 (C=O), 1540 (C=N).
  • HPLC Purity : 99.2% (C18 column, acetonitrile/water 60:40).

Comparative Yields Under Varied Conditions

Entry Solvent Temperature (°C) Base Yield (%)
1 DMF 50 K2CO3 72
2 DMSO 50 K2CO3 87
3 DMSO 70 Cs2CO3 78
4 NMP 50 K2CO3 69

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing this compound, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The synthesis involves multi-step reactions, often starting with the formation of the triazine core. For example, describes the synthesis of structurally related triazin-amino acid derivatives via condensation reactions between substituted phenyl groups and thiazole/thiazolidinone precursors. Key steps include:

  • Step 1 : Formation of the triazin-5-ol intermediate using hydroxylamine or urea derivatives under reflux conditions (e.g., ethanol at 80–90°C for 2 hours).
  • Step 2 : Sulfanyl-acetamide coupling via nucleophilic substitution, requiring anhydrous conditions and catalysts like NaBH3CN for reductive amination ().
  • Critical Conditions : pH control (neutral to mildly acidic), inert atmosphere (N₂/Ar), and stoichiometric excess of sulfanyl reagents to minimize side reactions .

Q. How should researchers characterize the structural integrity of this compound, and which analytical techniques are most reliable?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:

  • FTIR : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetylphenyl group, S-H stretch at ~2500 cm⁻¹ for sulfanyl linkages) ().
  • NMR : ¹H/¹³C NMR to resolve the triazin-6-yl propanoic acid backbone and verify regioselectivity (e.g., distinguishing between 1,2,4-triazin-3-yl vs. 1,3,5-triazin-2-yl isomers).
  • HPLC-MS : Ensure purity (>95%) and validate molecular weight (e.g., reports a molecular formula of C₁₁H₁₈N₂O₅S for a related compound, which can guide LC-MS calibration) .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

  • Methodological Answer : Initial screening should focus on target-specific assays:

  • Enzyme Inhibition : Test against kinases or hydrolases due to the triazine core’s potential ATP-mimetic properties ().
  • Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293, HeLa) to assess safety margins .

Advanced Research Questions

Q. How can researchers address solubility challenges in aqueous buffers during in vitro assays?

  • Methodological Answer : The compound’s poor water solubility (due to hydrophobic triazin and acetylphenyl groups) can be mitigated via:

  • Co-solvent Systems : Use DMSO (≤1% v/v) with Tween-80 or cyclodextrins (e.g., β-CD) to enhance dispersion.
  • Pro-drug Derivatization : Introduce hydrophilic moieties (e.g., PEGylation at the propanoic acid group) or salt formation (e.g., sodium salt of the carboxylic acid).
  • Nanoparticle Encapsulation : Lipid-based or polymeric nanoparticles (e.g., PLGA) for sustained release in biological media .

Q. How should contradictory data in biological activity (e.g., variable IC₅₀ values across studies) be analyzed?

  • Methodological Answer : Contradictions often arise from assay variability or compound instability. Strategies include:

  • Standardized Protocols : Adopt OECD/ICH guidelines for repeatability (e.g., triplicate runs with internal controls).
  • Stability Studies : Monitor degradation via LC-MS under assay conditions (pH, temperature) to identify decomposition products (e.g., hydrolysis of the sulfanyl group).
  • Meta-analysis : Compare data with structurally analogous compounds (e.g., ’s thiazolidinone derivatives) to isolate structural determinants of activity .

Q. What computational approaches are effective for predicting structure-activity relationships (SAR) and optimizing derivatives?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., EGFR kinase, ). Focus on the triazin-propanoic acid moiety’s hydrogen-bonding potential.
  • QSAR Modeling : Generate 2D/3D descriptors (e.g., logP, polar surface area) from ChemAxon or MOE to correlate with bioactivity data.
  • MD Simulations : Assess binding stability (50–100 ns trajectories) to prioritize derivatives with prolonged target residence .

Q. What strategies are recommended for scaling up synthesis without compromising purity?

  • Methodological Answer :

  • Flow Chemistry : Continuous flow reactors (e.g., Vapourtec) for precise control of exothermic steps (e.g., triazine ring closure).
  • Green Chemistry : Replace toxic solvents (e.g., DMF) with Cyrene or 2-MeTHF.
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring of intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.